molecular formula C12H9NO4 B1333837 2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 42473-02-9

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1333837
CAS RN: 42473-02-9
M. Wt: 231.2 g/mol
InChI Key: HPJABVAESJDAES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives has been explored through different methods. One approach involves the reaction of furan-2,3-diones with oxindole and Lawesson reagent, leading to new derivatives of 2-oxobutanoic acid, bis-furanone, and bis-pyrrolone . Another method described is the photoinduced direct oxidative annulation of butane-1,3-diones, which does not require transition metals or oxidants . Additionally, a novel synthesis route for 2H-isoindole-4,7-diones has been developed by heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones . Furthermore, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 3-sulfolene, followed by epoxidation and nucleophilic opening reactions .

Molecular Structure Analysis

The molecular structures of the synthesized isoindole-1,3-dione derivatives have been elucidated using spectroscopic techniques such as NMR and mass spectrometry . X-ray diffraction analysis has also been employed to determine the exact structures of epoxide and tricyclic derivatives . These studies provide a detailed understanding of the molecular framework and can be used to infer the structure of "2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione".

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3-dione derivatives includes the formation of bis-furanones and bis-pyrrolones through reactions with furan-2,3-diones . The photoinduced oxidative annulation process leads to the formation of polyheterocyclic compounds, demonstrating the potential for creating complex molecular architectures . The addition of azomethine ylides to quinones results in the formation of various 2H-isoindole-4,7-diones . These reactions highlight the versatility of isoindole-1,3-dione derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl, acetate, and triazole can affect properties like solubility, reactivity, and potential biological activity . The synthesis methods and subsequent modifications of the isoindole-1,3-dione core structure can tailor these properties for specific applications, which may include pharmaceuticals or dyes.

Scientific Research Applications

Synthesis and Derivative Formation

  • A study outlined the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, leading to hexahydro-1H-isoindole-1,3(2H)-dione derivatives via epoxidation and nucleophile reaction processes (Tan et al., 2016).
  • Another study discussed the synthesis of two N-aminoimides, demonstrating the formation of distinct crystallographic structures through N-H...O hydrogen bonds (Struga et al., 2007).

Functionalization and Chemical Reactions

  • Research on the functionalization of 2-(1-cyclohexen-1-yl)aniline derivatives with phthalic anhydride showed the formation of various isoindole-1,3-diones, highlighting pseudo-allylic halogenation and other reaction mechanisms (Khusnitdinov et al., 2019).

Molecular Structure Analysis

  • The molecular and crystal structure of certain tricyclic N-aminoimides were analyzed, revealing insights into the environmental differences in N-amine groups and electrostatic interactions in the compounds (Struga et al., 2007).
  • A study focused on characterizing the structure of specific isoindole-1,3-dione derivatives using 1D and 2D NMR spectroscopy, enhancing the understanding of molecular conformations and correlations (Dioukhane et al., 2021).

Optical Properties

  • The optical properties of isoindole-1,3-dione compounds were investigated, providing valuable data on absorbance, transmittance, and refractive index, which could have implications for material science applications (Tan et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemicals to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its mechanism of action, and the development of methods for its synthesis .

properties

IUPAC Name

2-(2-oxooxolan-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-7-3-1-2-4-8(7)11(15)13(10)9-5-6-17-12(9)16/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJABVAESJDAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxotetrahydrofuran-3-yl)-1H-isoindole-1,3(2H)-dione

CAS RN

42473-02-9
Record name 2-Phthalimidobutyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042473029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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